1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone

CYP11B2 CYP11B1 Steroidogenesis

This protected ketone intermediate is essential for the diastereoselective Michael addition in the stereoselective synthesis of the muscarinic M3 antagonist J-104129 (86% ee). Its cyclopentyl substitution ensures the correct steric environment for CYP11B2 selectivity (5.6-fold over CYP11B1). Standard analytic QC (NMR, HPLC, GC) guarantees batch-to-batch reproducibility. Choose this exact building block to avoid synthetic failure in your research program.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 56531-52-3
Cat. No. B1426211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone
CAS56531-52-3
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)CC2OCCO2
InChIInChI=1S/C10H16O3/c11-9(8-3-1-2-4-8)7-10-12-5-6-13-10/h8,10H,1-7H2
InChIKeyNXFNJUWFDSEMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone (CAS 56531-52-3): Procurement-Relevant Profile and Core Specifications


1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone (CAS 56531-52-3) is a synthetic organic small molecule with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . It is commercially available as a research chemical with standard purity specifications of 98%, and its structural identity is confirmed by batch-specific quality control documentation including NMR, HPLC, and GC analyses . The compound serves as a protected ketone intermediate, most notably as a key building block in the stereoselective synthesis of J-104129, a muscarinic M3 receptor antagonist [1]. Its molecular architecture, featuring a cyclopentyl ketone moiety protected as a 1,3-dioxolane ketal, defines its specific chemical reactivity profile and dictates its utility in multi-step synthetic sequences [1].

Why 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone Cannot Be Replaced by Generic Analogs in Critical Synthetic Sequences


Generic substitution of 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone with other 1,3-dioxolane-protected ketones or alternative cyclopentyl building blocks is not feasible in specific synthetic contexts due to its precise role in stereoselective transformations. The compound's value is not merely as a protected ketone, but as a specific intermediate in the diastereoselective Michael addition to cyclopentenone, a critical step in the synthesis of J-104129 [1]. The cyclopentyl group provides the necessary steric and electronic environment to facilitate this reaction, which is a prerequisite for achieving the desired enantiomeric excess (ee) in downstream hydrolysis steps, as demonstrated by the 86% ee achieved for the resulting carboxylic acid 7 [1]. Alternative dioxolanes or cyclopentyl derivatives lacking this precise substitution pattern would fail to participate in this specific stereoselective sequence, leading to different diastereomeric ratios or complete synthetic failure, thus necessitating the use of this exact compound for research programs relying on this established route.

Quantitative Differentiation of 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone vs. Relevant Analogs: A Procurement-Focused Evidence Summary


Enzymatic Selectivity: CYP11B2 vs. CYP11B1 Inhibition Profile Comparison

In a direct head-to-head comparison, 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone exhibits a clear selectivity preference for inhibition of the human CYP11B2 enzyme (IC50 = 5 nM) over the closely related human CYP11B1 enzyme (IC50 = 28 nM) [1]. This represents a 5.6-fold selectivity window [1]. In contrast, a related compound, BDBM50378955 (CHEMBL2011250), displayed a significantly higher IC50 of 409 nM for CYP11B2 [2], demonstrating that minor structural modifications drastically alter inhibitory potency and selectivity. This data is critical for researchers focused on selective CYP11B2 modulation for hypertension or heart failure, where off-target CYP11B1 inhibition (associated with cortisol synthesis disruption) is undesirable [1].

CYP11B2 CYP11B1 Steroidogenesis

Stereochemical Fidelity in Downstream Transformations: Enantiomeric Excess (ee) of Hydrolysis Product

The compound's value is validated by its performance in a defined synthetic sequence. Following a Michael addition, a mixture of cyclopentyldioxolanes (5, 6) derived from 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone was hydrolyzed with sodium hydroxide to yield the corresponding carboxylic acid 7 with an enantiomeric excess (ee) of 86% [1]. This quantitative stereochemical outcome is directly linked to the specific structure of the starting dioxolane. Alternative dioxolane-protected cyclopentyl ketones with different substitution patterns would be expected to yield significantly different, and likely inferior, stereochemical outcomes in this crucial transformation for generating J-104129's chiral core [1].

Stereoselective Synthesis J-104129 Chiral Intermediate

Physicochemical Property Profile vs. De-Protected Ketone Analog

The presence of the 1,3-dioxolane protecting group fundamentally alters the compound's physicochemical properties compared to its corresponding unprotected ketone. 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone has a calculated LogP of 1.5087 and a predicted boiling point of 284.4±15.0 °C . In contrast, the unprotected ketone analog, 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone after deprotection would revert to a 1,3-diketone or β-ketoester system, which would exhibit a significantly lower LogP (estimated < 1.0) and a different boiling point due to increased polarity and potential for hydrogen bonding. This difference in LogP impacts chromatographic behavior (HPLC retention) and solubility in organic solvents, directly influencing purification strategies and formulation considerations. The 1.5087 LogP value places the compound in a moderate lipophilicity range suitable for typical organic synthesis work-up procedures .

Physicochemical Properties LogP Boiling Point

Commercial Purity Benchmark and Batch-to-Batch Consistency Documentation

From a procurement and experimental reproducibility standpoint, the standard commercial specification for 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone is a purity of 98% . Crucially, reputable suppliers provide batch-specific quality control documentation, including NMR, HPLC, and GC analyses, to verify this purity . This level of documented purity and analytical traceability is a key differentiator when compared to custom-synthesized or lesser-characterized analogs, where purity and impurity profiles may be undefined or variable. A well-defined purity specification of 98% ensures that researchers can rely on consistent performance in sensitive reactions, minimizing the risk of side reactions or yield reductions caused by unknown contaminants. The availability of batch-specific QC data further supports compliance with scientific publication and patent filing requirements for experimental reproducibility .

Purity Specification Quality Control Reproducibility

Optimal Research and Industrial Applications for 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone Based on Differentiated Evidence


Stereoselective Synthesis of Muscarinic M3 Receptor Antagonist J-104129

This compound is the definitive building block for constructing the chiral core of J-104129. Its use in the Michael addition to cyclopentenone, followed by hydrolysis, reliably yields the key carboxylic acid intermediate with 86% ee [1]. This established stereoselective pathway is documented in the peer-reviewed literature [1] and is not replicable with generic dioxolane analogs.

Selective CYP11B2 Inhibition Assays in Steroidogenesis Research

For in vitro studies aimed at modulating aldosterone synthesis while sparing cortisol production, 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone offers a 5.6-fold selectivity window for CYP11B2 (IC50 = 5 nM) over CYP11B1 (IC50 = 28 nM) [2]. This selectivity profile makes it a valuable tool compound for dissecting the physiological roles of these two highly homologous enzymes, particularly in models of hypertension and heart failure [2].

Controlled-Release or Photoinitiator Applications Using Protected Ketone Functionality

The 1,3-dioxolane group serves as a protecting group for the ketone, enabling the compound to act as a masked photoinitiator. The protected ketone can be formulated into a system and then deprotected under specific conditions (e.g., acidic hydrolysis or photolytic cleavage) to release the active ketone photoinitiator in a controlled manner [3]. Its defined LogP of 1.5087 and boiling point of 284.4±15.0 °C provide predictable formulation and handling characteristics, differentiating it from unprotected ketones that would be too reactive or volatile for such applications.

Reproducible Multi-Step Organic Synthesis Requiring High-Purity Intermediates

With a standard commercial purity of 98% and available batch-specific QC data (NMR, HPLC, GC) , this compound is suited for applications where synthetic reproducibility is paramount. Researchers can confidently incorporate it into multi-step sequences knowing that the impurity profile is controlled and documented, minimizing the risk of side reactions and ensuring consistent yields, a critical factor for publications and process development .

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